molecular formula C12H7ClN4 B15356863 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine

4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine

Cat. No.: B15356863
M. Wt: 242.66 g/mol
InChI Key: IDOWUVAOZHNFAJ-UHFFFAOYSA-N
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Description

4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrazine ring fused to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminopyrazine with a suitable β-diketone or β-ketoester under acidic conditions. Another method includes the cyclization of 2-chloropyrazine with appropriate precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides or hydroxides.

  • Reduction: Reduction of the chloro group to yield amines.

  • Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines are employed.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: this compound amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into cellular processes and disease mechanisms.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloropyrazine

  • 1,8-Naphthyridine derivatives

  • Other halogenated naphthyridines

Uniqueness: 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine stands out due to its specific structural features and reactivity profile

Properties

Molecular Formula

C12H7ClN4

Molecular Weight

242.66 g/mol

IUPAC Name

4-chloro-2-pyrazin-2-yl-1,8-naphthyridine

InChI

InChI=1S/C12H7ClN4/c13-9-6-10(11-7-14-4-5-15-11)17-12-8(9)2-1-3-16-12/h1-7H

InChI Key

IDOWUVAOZHNFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2Cl)C3=NC=CN=C3

Origin of Product

United States

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